N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, an amino group, a thiadiazole ring, and a benzamide moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be solid at room temperature, and its solubility would depend on the solvent used. Its chemical properties would be influenced by the functional groups present in the molecule .Scientific Research Applications
Anticancer Applications
Compounds structurally related to the mentioned chemical have shown promise in anticancer applications. For instance, derivatives of thiadiazole have been explored for their potential as Type II photosensitizers in photodynamic therapy for cancer treatment, displaying good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Additionally, certain benzothiazole and thiadiazole compounds have been identified as potent anticancer agents, demonstrating significant activity against various cancer cell lines, underscoring the relevance of exploring these classes of compounds for therapeutic purposes (Osmaniye et al., 2018).
Antimicrobial Activity
The structural analogs of the compound have also been studied for their antimicrobial properties. Some derivatives of 1,3,4-thiadiazole have demonstrated promising antibacterial and antifungal activities, highlighting the potential of these molecules in addressing drug-resistant microbial infections (Borad, Bhoi, Parmar, & Patel, 2015). This suggests the importance of synthesizing and studying such compounds for potential applications in combating infectious diseases.
Synthesis and Characterization of Novel Compounds
Research efforts have also focused on the synthesis and characterization of novel compounds containing elements of the mentioned chemical structure, revealing their potential in various scientific applications. These studies contribute to the development of new materials with desirable properties, such as enhanced solubility and stability, which are crucial for pharmaceutical development (Sharif, Opalach, Langer, Beller, & Wu, 2014).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7 .
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
It is known that apoptosis and cell cycle arrest, which are induced by similar compounds, involve a variety of biochemical pathways including those related to cell growth, proliferation, and survival .
Result of Action
The result of the compound’s action is the inhibition of cell growth, as evidenced by the decrease in IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has potent antitumor activities.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-3-2-4-14(7-12)18(26)22-19-23-24-20(30-19)29-10-17(25)21-9-13-5-6-15-16(8-13)28-11-27-15/h2-8H,9-11H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTYOAVHESTQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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